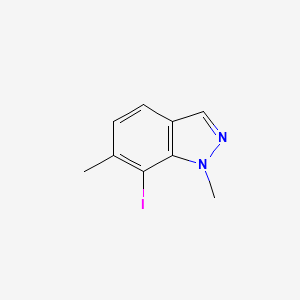
7-iodo-1,6-dimethyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-iodo-1,6-dimethyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and methyl groups on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of transition metals like copper or palladium to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent.
Iodine-Mediated Reactions: Iodine can be used to mediate intramolecular aryl and sp3 C-H amination, leading to the formation of the indazole ring.
Industrial Production Methods: Industrial production methods for 7-iodo-1,6-dimethyl-1H-indazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl groups may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the iodine substituent, potentially converting it to a hydrogen or other functional groups.
Substitution: The iodine atom in 7-iodo-1,6-dimethyl-1H-indazole can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-iodo-1,6-dimethyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways .
Medicine: Indazole compounds, including this compound, are investigated for their potential therapeutic properties. They have shown promise in the treatment of cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals, dyes, and materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of 7-iodo-1,6-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and methyl groups can influence the compound’s binding affinity and selectivity. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
1H-indazole: The parent compound without any substituents.
1,6-dimethyl-1H-indazole: Similar structure but lacks the iodine atom.
7-bromo-1,6-dimethyl-1H-indazole: Similar structure with a bromine atom instead of iodine.
Uniqueness: 7-iodo-1,6-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Eigenschaften
Molekularformel |
C9H9IN2 |
|---|---|
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
7-iodo-1,6-dimethylindazole |
InChI |
InChI=1S/C9H9IN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
SGESBFNXFGVNIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=NN2C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















